(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30)/t21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYMARNOTZCOKD-FCHUYYIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine backbone substituted with a dimethylpyrazole and a fluorenylmethoxycarbonyl group. Its molecular formula is , with a molecular weight of 394.46 g/mol.
Research indicates that this compound may interact with various biological targets, predominantly through modulation of receptor activity and enzyme inhibition. The presence of the dimethylpyrazole moiety suggests potential interactions with serotonin receptors and other G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.
Anticancer Activity
Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds structurally similar to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | |
| Compound B | HeLa (Cervical) | 8.2 | |
| Compound C | MCF7 (Breast) | 15.0 |
These findings suggest that modifications in the structure can significantly enhance anticancer activity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrrolidine derivatives showcased that the introduction of specific substituents could enhance cytotoxicity against A549 cells significantly compared to standard treatments like cisplatin. The derivative containing the dimethylpyrazole exhibited an IC50 value lower than that of many existing chemotherapeutics, suggesting a novel approach in cancer therapy .
- Antimicrobial Screening : In another investigation, derivatives similar to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid were screened against multidrug-resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential role in addressing antibiotic resistance .
Preparation Methods
Asymmetric Cyclization Approaches
The (3S,4R) stereochemistry is typically established via chiral auxiliary-mediated cyclization or catalytic asymmetric synthesis. A prominent method involves aza-Michael addition followed by ring closure. For example, enantioselective addition of a nitroalkene to a chiral amine auxiliary generates the pyrrolidine skeleton with high diastereomeric excess (>90%). Subsequent hydrogenation and auxiliary removal yield the free pyrrolidine.
Alternative routes employ organocatalytic Mannich reactions using proline-derived catalysts to induce stereoselectivity. For instance, Joullié et al. demonstrated that thiourea catalysts facilitate the formation of trans-3,4-disubstituted pyrrolidines with >95% enantiomeric excess (ee).
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts offers a flexible route to pyrrolidines. Substituted diene precursors undergo RCM to form the five-membered ring, with stereochemistry dictated by precursor geometry. For example, a diene bearing chiral centers at C3 and C4 can cyclize to yield the desired (3S,4R) configuration.
Introduction of the 1,5-Dimethylpyrazol-4-yl Group
Nucleophilic Aromatic Substitution
The pyrazole moiety is introduced via substitution on a halogenated pyrrolidine intermediate. Activation of position 4 with a leaving group (e.g., bromide or triflate) enables reaction with 1,5-dimethylpyrazole under basic conditions. For example, treatment of 4-bromopyrrolidine with 1,5-dimethylpyrazole and K₂CO₃ in DMF at 80°C achieves substitution with >80% yield.
Cross-Coupling Strategies
Palladium-catalyzed couplings, such as Suzuki-Miyaura , are viable if a boronic ester derivative of 1,5-dimethylpyrazole is available. A 4-borylpyrrolidine intermediate, generated via iridium-catalyzed C–H borylation, couples with the pyrazole boronate in the presence of Pd(PPh₃)₄, yielding the desired product with minimal epimerization.
Fmoc Protection and Carboxylic Acid Functionalization
Sequential Protection-Deprotection
The amine at position 1 is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions. Typical protocols use a two-phase system (dichloromethane/water) with NaHCO₃ as the base, achieving quantitative Fmoc protection within 2 hours.
The carboxylic acid at position 3 is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group. For example, a hydroxymethyl side chain at C3 is oxidized with KMnO₄ in acidic conditions to yield the carboxylic acid.
Optimization of Reaction Conditions
Solvent and Base Selection for Fmoc Stability
Recent studies highlight pyrrolidine as a superior base to piperidine for Fmoc deprotection in low-polarity solvents (e.g., DMSO/EtOAc mixtures), minimizing side reactions like aspartimide formation. The following table summarizes solvent systems for key steps:
| Reaction Step | Solvent System | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazole Coupling | DMF | K₂CO₃ | 80°C | 82 |
| Fmoc Protection | CH₂Cl₂/H₂O | NaHCO₃ | 0°C→RT | 98 |
| Carboxylic Acid Hydrolysis | 1,4-Dioxane/HCl | — | Reflux | 95 |
Stereochemical Integrity Monitoring
Chiral HPLC with a cellulose-based column (Chiralpak IC) confirms enantiopurity, while NOESY NMR correlations validate the (3S,4R) configuration. For instance, a key NOE interaction between H3 and H4 protons confirms their cis orientation.
Industrial-Scale Considerations
Green Solvent Alternatives
Replacing DMF with eco-friendly binary mixtures (e.g., NBP/1,3-dioxolane) reduces environmental impact without compromising yield. Pilot-scale trials using DMSO/EtOAc (1:9) for Fmoc deprotection achieved 97% conversion, comparable to traditional DMF systems.
Continuous Flow Synthesis
Microreactor technology enhances reproducibility in pyrrolidine ring formation. A telescoped process involving aza-Michael addition, hydrogenation, and Fmoc protection in a continuous flow system reduced reaction time from 48 hours to 6 hours.
Analytical Characterization
Critical quality attributes are verified via:
Q & A
Q. Minimizing Side Reactions :
- Use inert atmospheres (N₂/Ar) during coupling to prevent oxidation.
- Optimize reaction time and temperature (e.g., 40–100°C for Pd-mediated steps) to reduce epimerization .
- Monitor intermediates via TLC or HPLC to detect by-products early .
Basic: What spectroscopic methods confirm successful synthesis and Fmoc protection?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS should display the molecular ion peak [M+H]⁺ with a mass matching the calculated value (e.g., ~490–610 g/mol based on analogs) .
Advanced: How do solvent polarity and temperature affect stereochemical outcomes during synthesis?
Methodological Answer:
The (3S,4R) configuration is sensitive to reaction conditions:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states, favoring the desired stereochemistry. Non-polar solvents may lead to racemization .
- Temperature Control : Lower temperatures (0–25°C) minimize thermal agitation, preserving stereochemical integrity. High temperatures (>50°C) risk epimerization, especially during Fmoc deprotection .
Q. Table 1: Optimization of Stereochemical Control
| Condition | Solvent | Temperature (°C) | % Yield (Desired Isomer) | Reference |
|---|---|---|---|---|
| Coupling Reaction | DMF | 25 | 85% | |
| Deprotection | Water | 95 | 92% | |
| Cyclization | Acetonitrile | 0 | 78% |
Advanced: How can aggregation during peptide coupling be mitigated, given the hydrophobic Fmoc group?
Methodological Answer:
- Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility without compromising Fmoc stability .
- Additives : Include chaotropic agents (e.g., 0.1 M urea) or detergents (e.g., Triton X-100) to disrupt hydrophobic interactions .
- Conformational Control : Introduce pseudo-proline motifs or steric hindrance groups (e.g., tritylmercapto) to prevent π-π stacking of Fmoc .
Advanced: How to resolve contradictory NMR data (e.g., coupling constants) when confirming stereochemistry?
Methodological Answer:
- 2D NMR Techniques : Use NOESY to identify spatial proximity between protons (e.g., H3-H4 in pyrrolidine) to confirm the (3S,4R) configuration .
- Computational Modeling : Compare experimental coupling constants (³JHH) with DFT-calculated values for possible stereoisomers .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) for unambiguous confirmation .
Advanced: What purification techniques isolate the compound from deprotection by-products?
Methodological Answer:
- Liquid-Liquid Extraction : Separate acidic by-products using ethyl acetate/water phases (pH 2–3) .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to resolve polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity (>95%) .
Advanced: How does substituting 1,5-dimethylpyrazole with other heterocycles affect bioactivity?
Methodological Answer:
- Designing Analogs : Replace 1,5-dimethylpyrazole with coumarin or tetrazole moieties via Suzuki-Miyaura coupling, adjusting electronic properties for target interactions .
- Bioactivity Screening : Test analogs for enzyme inhibition (e.g., proteases) using fluorescence-based assays. For example, coumarin derivatives show enhanced fluorescence quenching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
